Quadramet -

Quadramet

Catalog Number: EVT-1572256
CAS Number:
Molecular Formula: C6H20N2O12P4Sm
Molecular Weight: 589.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Quadramet, also known as samarium-153 lexidronam, is a radiopharmaceutical used primarily in the treatment of pain associated with osteoblastic metastases in cancer patients. This compound consists of radioactive samarium, a rare earth element, and a chelating agent known as ethylenediaminetetramethylenephosphonic acid. Quadramet is administered intravenously and is characterized by its ability to target bone tissue, particularly areas of increased bone turnover associated with metastatic cancer.

Source and Classification

Quadramet is classified as a therapeutic radiopharmaceutical. It is produced through neutron activation of samarium-152 oxide, which results in the formation of samarium-153. The compound is commercially available and has been approved for medical use by regulatory bodies such as the U.S. Food and Drug Administration and the European Medicines Agency. Its formulation includes 35 mg of ethylenediaminetetramethylenephosphonic acid per milliliter, along with other excipients to stabilize the solution for intravenous administration .

Synthesis Analysis

Methods

The synthesis of Quadramet involves the neutron irradiation of isotopically enriched samarium-152 oxide. This process generates samarium-153, which is then complexed with ethylenediaminetetramethylenephosphonic acid to form the final product. The resulting compound is purified and formulated into a sterile, isotonic solution suitable for intravenous injection.

Technical Details

The production process ensures high yield and purity of samarium-153. The specific activity of the radioactive material is approximately 1.0-11.0 millicuries per microgram, allowing for effective therapeutic doses while minimizing radiation exposure to healthy tissues .

Molecular Structure Analysis

Structure

The molecular structure of Quadramet can be represented as follows:

\text{Samarium lexidronam }\text{ }^{153}\text{Sm}^{3+}\cdot \text{ CH}_2\text{N CH}_2\text{PO}_3^{-2})_2)_2]}

This structure indicates that samarium-153 is coordinated with two molecules of ethylenediaminetetramethylenephosphonic acid, which acts as a chelator.

Data

The molecular weight of the pentasodium form of lexidronam is approximately 696 daltons. The pH of the final solution ranges from 7.0 to 8.5, making it compatible with physiological conditions .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the use of Quadramet is its binding to hydroxyapatite in bone tissue. This reaction facilitates the localization of samarium-153 in areas of increased osteoblastic activity, such as metastatic lesions.

Technical Details

Upon administration, Quadramet undergoes rapid distribution in the body, with significant uptake in skeletal tissues within hours. The beta emissions from samarium-153 provide localized radiation therapy to alleviate pain from bone metastases while minimizing systemic exposure .

Mechanism of Action

Process

Quadramet exerts its therapeutic effects through targeted radiation therapy. The beta particles emitted from samarium-153 have cytotoxic effects on nearby cancer cells within bone tissue.

Data

Clinical studies have demonstrated that Quadramet accumulates preferentially in osteoblastic lesions compared to normal bone tissue, achieving a lesion-to-normal bone ratio that supports its efficacy in pain management . The half-life of samarium-153 is approximately 46.3 hours, allowing for effective treatment over several days following administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless to light amber solution.
  • Storage: Requires storage in lead-shielded containers due to its radioactive nature.
  • Half-life: 46.3 hours (1.93 days) for samarium-153.

Chemical Properties

  • pH: Ranges from 7.0 to 8.5.
  • Ionic Form: Samarium lexidronam exists primarily in a trivalent ionic form when complexed with the chelator.
  • Stability: Formulated as a sterile solution without preservatives, ensuring stability during storage .
Applications

Quadramet is primarily used in clinical settings for:

  • Pain management: Specifically targeting pain relief in patients with osteoblastic metastatic lesions.
  • Nuclear medicine imaging: Due to its gamma emissions, it can be used for imaging purposes alongside therapeutic applications.

The compound has shown effectiveness in reducing pain levels and improving quality of life for patients suffering from painful bone metastases, making it an important tool in palliative care for cancer patients .

Chemical and Radiopharmaceutical Characterization of Quadramet

Molecular Composition and Isotopic Properties

Structural Analysis of Samarium-153-EDTMP Complex

Quadramet® (samarium Sm-153 lexidronam) is a coordination complex where the radioactive isotope samarium-153 (¹⁵³Sm) is chelated by the tetraphosphonate ligand ethylenediaminetetramethylenephosphonic acid (EDTMP). The ionic formula is ¹⁵³Sm³⁺[CH₂N(CH₂PO₃²⁻)₂]₂, with a molecular weight of 581.1 daltons for the ionic form and 695.93 g/mol for the pentasodium salt form (C₆H₁₂N₂Na₅O₁₂P₄¹⁵³Sm). The complex adopts a octadentate configuration where the Sm³⁺ ion is coordinated via four phosphonate oxygen atoms and two nitrogen atoms from the ethylenediamine backbone, forming a highly stable, cage-like structure. This configuration optimizes target specificity while minimizing dissociation in vivo [1] [7].

The commercial formulation is a sterile, non-pyrogenic, isotonic solution (pH 7.0–8.5) containing 35 mg/mL EDTMP∙H₂O, 5.3 mg/mL calcium (as Ca(OH)₂), and 14.1 mg/mL sodium (as NaOH). The samarium-153 concentration ranges from 5–46 µg/mL, with a specific activity of 1.0–11.0 mCi/µg Sm. At calibration, each vial contains 1850 ± 185 MBq (50 ± 5 mCi) per milliliter [1].

Table 1: Key Physicochemical Properties of Quadramet

PropertySpecification
Molecular Formula (ionic)¹⁵³Sm³⁺[CH₂N(CH₂PO₃²⁻)₂]₂
Ionic Formula Weight581.1 Da
Pentasodium Formula Weight695.93 g/mol (C₆H₁₂N₂Na₅O₁₂P₄¹⁵³Sm)
Partition Coefficient<10⁻⁵ (octanol/water)
Protein Binding<0.5% (across species)
Solution CharacteristicsClear, colorless to light amber, isotonic

Decay Profile and Radiation Emission Spectrum

Samarium-153 is produced by neutron irradiation of enriched samarium-152 oxide (¹⁵²Sm₂O₃) in nuclear reactors. It decays with a physical half-life of 46.3 hours (1.93 days) via beta emission to stable europium-153. The decay profile includes medium-energy beta particles and a gamma photon, enabling both therapeutic and imaging applications [1] [2] [3].

  • Beta Emissions: Three primary beta particles with maximum energies of 640 keV (30% abundance), 710 keV (50%), and 810 keV (20%). The average beta energy is 233 keV. These particles have a maximum tissue penetration of 3.0 mm in soft tissue and 1.7 mm in bone, ensuring localized tumor irradiation while sparing adjacent healthy tissue [1] [5].
  • Gamma Emission: A 103 keV photon with 29% abundance, permitting post-therapy scintigraphic imaging to confirm biodistribution and lesion targeting [1] [8].

The specific gamma-ray constant is 0.46 R/mCi-hr at 1 cm. External radiation shielding is efficient, with 1 mm of lead reducing exposure by ~1,000-fold due to a half-value thickness of 0.10 mm Pb [1].

Table 2: Radiation Emission Profile of Samarium-153

Radiation TypeEnergy (keV)AbundanceTissue RangeBiological Significance
Beta (max)64030%3.0 mm (soft tissue)High LET tumor cell kill
Beta (max)71050%1.7 mm (bone)Targeted osteoblastic lesion irradiation
Beta (max)81020%0.83 mm (water)Shallow penetration for marrow sparing
Gamma10329%N/APost-therapy imaging verification

Chelation Dynamics of EDTMP Ligand

The EDTMP ligand (ethylene diamine tetramethylene phosphonate) serves as a high-affinity bone-targeting carrier. Its phosphonate groups exhibit selective avidity for hydroxyapatite, the mineral component of bone, particularly in regions of high osteoblastic activity. At physiological pH (>7.0), >90% of the complex exists as ¹⁵³Sm[EDTMP]⁵⁻, while <10% forms ¹⁵³SmH[EDTMP]⁴⁻. This anionic state enhances binding to calcium-rich bone surfaces [1] [3] [7].

Key Chelation Dynamics:

  • Bone Affinity: Preferential accumulation in osteoblastic metastases with lesion-to-normal bone ratios of ~5:1, confirmed via ⁹⁹ᵐTc-diphosphonate bone scan correlation [1] [7].
  • Metabolic Stability: The complex remains intact in vivo, with no metabolic degradation detected in human urine samples. Renal excretion occurs exclusively as the parent compound [1].
  • Skeletal Pharmacokinetics: Bone uptake correlates with metastatic burden. In patients with extensive metastases (e.g., 52 lesions), skeletal retention reaches 76.7% of the injected dose versus 56.3% in those with fewer lesions (5 lesions). This inverse relationship with urinary excretion (34.5% ± 15.5% in 6 hours) underscores target-driven biodistribution [1] [3].

Table 3: Radioactive Decay Correction Factors for Samarium-153

Time Relative to Calibration (hours)Decay Factor
-56.02.31
-24.01.43
0 (calibration)1.00
+24.00.70
+48.00.49
+56.00.43

Clinical Implications:The chelation stability ensures that radiation delivery is confined to skeletal metastases. The rapid blood clearance (t₁/₂α = 5.5 ± 1.1 min; t₁/₂β = 65.4 ± 9.6 min) minimizes systemic exposure, with <1% of the dose remaining in blood after 5 hours. Urinary excretion dominates within 6 hours post-injection, necessitating hydration protocols to reduce bladder dose [1] [7] [8].

Table 4: Nomenclature of Quadramet

Designation TypeName(s)
Chemical NamePentasodium samarium (¹⁵³Sm) N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine
SynonymsSamarium-153 EDTMP; ¹⁵³Sm-lexidronam
CAS Registry Numbers122575-21-7 (free acid); 176669-18-4 (pentasodium)
ATC CodeV10BX02 (Therapeutic radiopharmaceuticals)

The molecular design of Quadramet thus integrates radiation physics, coordination chemistry, and bone biology to achieve selective radiation therapy for osteoblastic metastases. Its clinical utility is predicated on the irreversible binding of the Sm-153-EDTMP complex to sites of pathological bone turnover, enabling tumoricidal radiation doses while limiting collateral damage [1] [3] [7].

Properties

Product Name

Quadramet

IUPAC Name

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid;samarium-153

Molecular Formula

C6H20N2O12P4Sm

Molecular Weight

589.05 g/mol

InChI

InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/i;1+3

InChI Key

WNYXBFNBLZLWRA-GJNDDOAHSA-N

Synonyms

153Sm-EDTMP
Quadramet
samarate(5-)-153Sm, (((1,2-ethanediylbis((nitrilo-kappa-N)bis(methylene)))tetrakis(phosphonato-kappa-O))(8-))-, pentahydrogen, (oc-6-21)
samarium (153Sm) lexidronam
samarium ethylenediaminetetramethylenephosphonate
samarium Sm-153 lexidronam
samarium-153 lexidronam
samarium-153-EDTMP
Sm-EDTMP

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Sm]

Isomeric SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[153Sm]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.